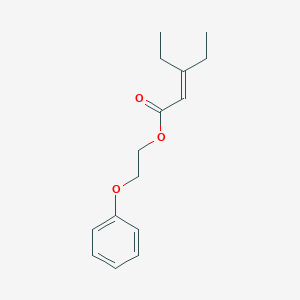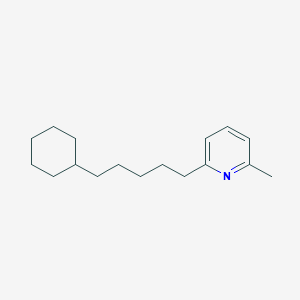![molecular formula C22H14F2O2 B14611424 2-[Bis(4-fluorophenyl)methyl]-1H-indene-1,3(2H)-dione CAS No. 60423-37-2](/img/structure/B14611424.png)
2-[Bis(4-fluorophenyl)methyl]-1H-indene-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Bis(4-fluorophenyl)methyl]-1H-indene-1,3(2H)-dione is a chemical compound known for its unique structure and properties. It features an indene backbone substituted with bis(4-fluorophenyl)methyl groups, making it a compound of interest in various fields of research, including organic chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(4-fluorophenyl)methyl]-1H-indene-1,3(2H)-dione typically involves the reaction of indene derivatives with bis(4-fluorophenyl)methyl reagents under controlled conditions. One common method includes the use of Friedel-Crafts alkylation, where indene reacts with bis(4-fluorophenyl)methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-[Bis(4-fluorophenyl)methyl]-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or hydrocarbons.
Substitution: Electrophilic substitution reactions are common due to the presence of aromatic rings. Halogenation, nitration, and sulfonation can be achieved using appropriate reagents like halogens, nitric acid, and sulfuric acid, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, hydrocarbons.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
2-[Bis(4-fluorophenyl)methyl]-1H-indene-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 2-[Bis(4-fluorophenyl)methyl]-1H-indene-1,3(2H)-dione involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific enzymes or receptors, altering their activity and leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subject to ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
Bis(4-fluorophenyl)methyl derivatives: Compounds with similar bis(4-fluorophenyl)methyl groups but different core structures.
Indene derivatives: Compounds with an indene backbone but different substituents.
Uniqueness
2-[Bis(4-fluorophenyl)methyl]-1H-indene-1,3(2H)-dione is unique due to its specific combination of indene and bis(4-fluorophenyl)methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
60423-37-2 |
|---|---|
Fórmula molecular |
C22H14F2O2 |
Peso molecular |
348.3 g/mol |
Nombre IUPAC |
2-[bis(4-fluorophenyl)methyl]indene-1,3-dione |
InChI |
InChI=1S/C22H14F2O2/c23-15-9-5-13(6-10-15)19(14-7-11-16(24)12-8-14)20-21(25)17-3-1-2-4-18(17)22(20)26/h1-12,19-20H |
Clave InChI |
IQJIMTBTFWBVNT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C(C2=O)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(3-Methyl-1H-pyrazol-1-yl)methyl]azepane](/img/structure/B14611356.png)
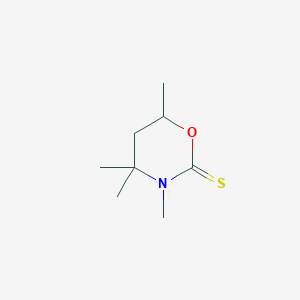
![Ethanediamide, N-[2-(aminosulfonyl)phenyl]-N'-(phenylmethyl)-](/img/structure/B14611366.png)
![3-[({4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl}methyl)amino]propanenitrile](/img/structure/B14611381.png)
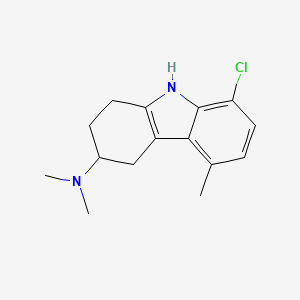
![3,7-Diazabicyclo[3.3.1]nonan-9-one, 1,5-diphenyl-](/img/structure/B14611385.png)
![[Bis(2-chloroethoxy)methyl]benzene](/img/structure/B14611386.png)
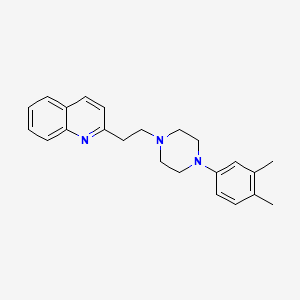
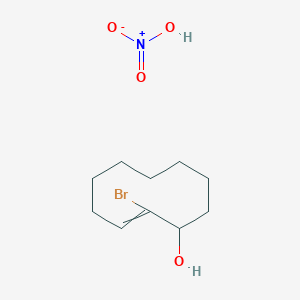
![Diazene, [1-[2,2-bis(1-methylethyl)hydrazino]ethyl]ethyl-](/img/structure/B14611400.png)

